3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0817033
InChI: InChI=1S/C26H22O7/c1-4-16-5-7-18(8-6-16)32-24-15-31-23-14-19(9-10-22(23)25(24)27)33-26(28)17-11-20(29-2)13-21(12-17)30-3/h5-15H,4H2,1-3H3
SMILES: CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC(=C4)OC)OC
Molecular Formula: C26H22O7
Molecular Weight: 446.4 g/mol

3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate

CAS No.:

Cat. No.: VC0817033

Molecular Formula: C26H22O7

Molecular Weight: 446.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3,5-dimethoxybenzoate -

Specification

Molecular Formula C26H22O7
Molecular Weight 446.4 g/mol
IUPAC Name [3-(4-ethylphenoxy)-4-oxochromen-7-yl] 3,5-dimethoxybenzoate
Standard InChI InChI=1S/C26H22O7/c1-4-16-5-7-18(8-6-16)32-24-15-31-23-14-19(9-10-22(23)25(24)27)33-26(28)17-11-20(29-2)13-21(12-17)30-3/h5-15H,4H2,1-3H3
Standard InChI Key WFNFOCWVUHZNRV-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC(=C4)OC)OC
Canonical SMILES CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC(=C4)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator